Product packaging for 3-Amino-6-methyl-4-pyridazinol(Cat. No.:CAS No. 18591-86-1)

3-Amino-6-methyl-4-pyridazinol

Cat. No.: B13930974
CAS No.: 18591-86-1
M. Wt: 125.13 g/mol
InChI Key: FRDSROCWJPLYFM-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) and Pyridazinone Scaffolds in Heterocyclic Chemistry

Pyridazine and its derivatives, including pyridazinones, represent a crucial class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms. scholarsresearchlibrary.comresearchgate.net This unique structural feature imparts distinct physicochemical properties, making them a subject of considerable interest in medicinal and agricultural chemistry. researchgate.netnih.gov The pyridazine nucleus is considered a versatile scaffold, allowing for extensive functionalization at various positions on the ring. scholarsresearchlibrary.com This adaptability makes it an attractive building block for the design and synthesis of novel compounds with a wide array of biological activities. scholarsresearchlibrary.comscirp.org

Pyridazinones, which are oxidized forms of pyridazines, are particularly noteworthy. scholarsresearchlibrary.com They are characterized by a carbonyl group within the ring structure. scholarsresearchlibrary.com These compounds are known to exist in tautomeric forms, with the oxo form generally being more stable than the hydroxyl (pyridazinol) form. ekb.eg The presence of the nitrogen atoms and the carbonyl group creates a molecule with a high dipole moment and the capacity for dual hydrogen bonding, which are significant for interactions with biological targets. nih.gov

Academic Importance of Substituted Pyridazinols as Chemical Entities

The academic importance of substituted pyridazinols and their pyridazinone tautomers is rooted in their broad spectrum of biological activities. scholarsresearchlibrary.com Researchers have extensively explored these compounds, leading to the discovery of derivatives with applications as pharmaceuticals and agrochemicals. researchgate.net The inherent polarity of the pyridazine ring can lead to favorable properties in drug discovery, such as reduced lipophilicity and potentially lower inhibition of cytochrome P450 enzymes. nih.gov

The versatility of the pyridazinone scaffold has allowed for the development of compounds with a wide range of pharmacological effects, including but not limited to:

Cardiovascular agents scholarsresearchlibrary.com

Anti-inflammatory and analgesic agents ekb.eg

Anticancer agents scholarsresearchlibrary.com

Antimicrobial agents scholarsresearchlibrary.com

Herbicides researchgate.net

This wide range of activities has cemented the status of pyridazinones as "magic moieties" or "wonder nuclei" in the field of medicinal chemistry, continually driving further research into their potential applications. scholarsresearchlibrary.com

Historical Context of 3-Amino-6-methyl-4-pyridazinol Research

The exploration of pyridazine derivatives has a rich history, with early research focusing on their synthesis and fundamental chemical properties. Over time, the recognition of their pharmacological potential led to more targeted research. For instance, the 3-aminopyridazine (B1208633) moiety, a key feature of the compound , is present in several approved drugs, highlighting its historical and ongoing importance in drug development. nih.gov

Specific research into substituted pyridazinones for various applications has been documented over several decades. For example, studies in the 1990s identified pyridopyridazinones as potent phosphodiesterase inhibitors, with potential applications in treating asthma and inflammation. scirp.org More recent research has continued to build on this foundation, exploring new derivatives and their activities. For example, a 2008 study detailed the synthesis and herbicidal activities of a series of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating the ongoing interest in this class of compounds for agricultural applications. nih.gov

Current Research Landscape and Emerging Trends in Pyridazinol Chemistry

The current research landscape in pyridazinol chemistry is characterized by a drive towards the development of more potent, selective, and sustainable chemical entities. Key trends include the application of green chemistry principles to the synthesis of pyridazine derivatives and the use of computational methods to predict their properties and biological activities. appleacademicpress.commdpi.com

Emerging trends also focus on the development of novel therapeutic agents. For instance, there is significant interest in pyridazine derivatives as protein kinase inhibitors for the treatment of inflammatory diseases. scirp.org Furthermore, the unique properties of the pyridazine ring are being leveraged to address challenges in drug development, such as overcoming drug resistance and improving the safety profiles of new drug candidates. nih.gov The ongoing exploration of pyridazinone scaffolds in combination with other heterocyclic systems to create fused-ring structures is another active area of research, aiming to unlock new therapeutic possibilities. scirp.org The continuous evolution of synthetic methodologies and a deeper understanding of structure-activity relationships are expected to fuel further innovation in this vibrant field of heterocyclic chemistry. cas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B13930974 3-Amino-6-methyl-4-pyridazinol CAS No. 18591-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18591-86-1

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-amino-6-methyl-1H-pyridazin-4-one

InChI

InChI=1S/C5H7N3O/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H2,6,8)(H,7,9)

InChI Key

FRDSROCWJPLYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=NN1)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 6 Methyl 4 Pyridazinol and Its Derivatives

De Novo Synthesis Approaches to the Pyridazinol Core

De novo synthesis involves the construction of the pyridazine (B1198779) ring from acyclic precursors. researchgate.net These methods offer flexibility in introducing a wide range of substituents onto the heterocyclic scaffold.

Cyclocondensation Reactions for Pyridazine Ring Formation

Cyclocondensation reactions are a cornerstone for the formation of the pyridazine ring. A common strategy involves the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. For instance, the condensation of a suitable β-ketoester with a hydrazine derivative can lead to the formation of the pyridazinone core. The specific nature of the starting materials dictates the substitution pattern of the resulting pyridazinol.

A notable example is the reaction of bromomaleic anhydride (B1165640) with hydrazine sulphate, which upon heating under reflux, yields 4-bromopyridazine-3,6-dione. dntb.gov.ua This intermediate serves as a versatile precursor for further functionalization. Another approach involves the reaction of 2-(3-trifluoromethylphenyl)acetate, which can be converted in five steps to an intermediate that is then cyclized to form the pyridazine ring. nih.gov

The synthesis of N4-amino-1,2,4-triazoles with unsymmetrical substituents at the 3,5-positions can be achieved through the cyclocondensation of unsymmetrical N,N'-diacylhydrazines with hydrazine hydrate. jocpr.com This methodology highlights the utility of diacylhydrazines as key intermediates in the synthesis of related heterocyclic systems. jocpr.com

Starting Material 1Starting Material 2ProductReference
Bromomaleic anhydrideHydrazine sulphate4-Bromopyridazine-3,6-dione dntb.gov.ua
2-(3-Trifluoromethylphenyl)acetate(multi-step)4-(3-Trifluoromethylphenyl)pyridazine derivative nih.gov
Unsymmetrical N,N'-diacylhydrazinesHydrazine hydrateN4-Amino-1,2,4-triazoles jocpr.com

Multi-component Reactions in Pyridazinol Synthesis

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single synthetic operation. tcichemicals.com These reactions involve the combination of three or more reactants to form a product that incorporates a significant portion of the starting materials. tcichemicals.com While specific MCRs for the direct synthesis of 3-amino-6-methyl-4-pyridazinol are not extensively documented in the provided results, the principles of MCRs are widely applied in heterocyclic chemistry. For example, a three-component process is used for the synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. researchgate.net This suggests the potential for developing novel MCRs for pyridazinol synthesis.

The synthesis of 2-amino-6-methyl-4-aryltetrahydronaphthalene derivatives has been achieved through a facile and efficient three-component reaction of aromatic aldehydes, 4-methylcyclohexanone, and malononitrile. sioc-journal.cn This highlights the power of MCRs in generating molecular diversity.

Regioselective Functionalization Strategies

Regioselective functionalization is crucial for controlling the substitution pattern on the pyridazine ring. This can be achieved by carefully choosing the starting materials and reaction conditions. For instance, the use of protecting groups or directing groups can guide the introduction of substituents to specific positions.

The regioselective functionalization of the imidazo[1,2-a]pyrazine (B1224502) scaffold has been achieved using organometallic intermediates, demonstrating a powerful strategy for controlling reactivity. rsc.org Similarly, a catalyst-free methodology has been developed for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones using caesium carbonate. rsc.org These approaches could be adapted for the regioselective synthesis of this compound derivatives.

A mechanochemical approach has been developed for the regioselective synthesis of functionalized dihydropyrido[2,3-d]pyrimidines by milling propargylic alcohols and 6-aminouracils. nih.gov This solvent-free method offers a green alternative for the synthesis of complex heterocyclic systems.

Functional Group Interconversion and Modification of Pyridazinol Scaffolds

Functional group interconversion (FGI) is a powerful strategy for modifying existing pyridazinol scaffolds to introduce new functionalities. wikipedia.org This approach allows for the late-stage diversification of pyridazinol derivatives, enabling the synthesis of a wide range of analogues for structure-activity relationship studies.

Amination and Alkylation Protocols on Pyridazine Derivatives

Amination and alkylation reactions are commonly employed to introduce amino and alkyl groups onto the pyridazine ring. For example, 3,6-dichloropyridazine (B152260) can be aminated with ammonia (B1221849) or methylamine (B109427) under microwave-assisted conditions to yield the corresponding amino-substituted pyridazines. dntb.gov.ua

The synthesis of 3-amino-6-chloropyridazine (B20888) can be achieved by reacting 3,6-dichloropyridazine with ammonia water in a suitable solvent at elevated temperatures. google.com This reaction provides a direct route to an important intermediate for further derivatization.

Starting MaterialReagentProductReference
3,6-DichloropyridazineAmmonia/MethylamineAmino-substituted pyridazines dntb.gov.ua
3,6-DichloropyridazineAmmonia water3-Amino-6-chloropyridazine google.com

Substitution Reactions of Halogenated Pyridazinols

Halogenated pyridazinols are versatile intermediates for the synthesis of a wide range of derivatives through substitution reactions. The halogen atom can be displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups.

For example, the Suzuki cross-coupling reaction of 3,6-dichloropyridazine with arylboronic acids, catalyzed by a palladium complex, allows for the introduction of aryl groups onto the pyridazine ring. dntb.gov.ua This reaction is a powerful tool for creating carbon-carbon bonds and accessing a diverse range of arylated pyridazinones.

The synthesis of 3-amino-4-methyl-6-(4-methoxyphenyl)pyridazine can be achieved through a series of reactions starting from a halogenated precursor, followed by demethylation to yield the final product. google.com This illustrates the utility of substitution and subsequent modification reactions in accessing functionalized pyridazine derivatives.

Starting MaterialReagentReaction TypeProductReference
3,6-DichloropyridazineArylboronic acidSuzuki cross-couplingArylated pyridazinone dntb.gov.ua
Halogenated pyridazine(multi-step)Substitution/Demethylation3-Amino-4-methyl-6-(4-hydroxyphenyl)pyridazine google.com

Derivatization at the Amino and Hydroxyl Moieties

The functional groups of this compound, the amino and hydroxyl moieties, serve as key sites for chemical modification to generate a diverse library of derivatives. These modifications are instrumental in modulating the physicochemical properties and biological activities of the parent compound.

Derivatization of the amino group is a common strategy to introduce various substituents. For instance, N-substituted amino derivatives of 4-(3-trifluoromethylphenyl)pyridazine have been synthesized and evaluated for their herbicidal activities. nih.gov This involves reacting the amino group with different electrophiles to form amides, sulfonamides, or other nitrogen-linked functionalities. One approach involves the reaction with aryldiazonium chlorides to yield pyridazinimine derivatives. uminho.pt Another example is the synthesis of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives, which starts from 3-amino-6-methyl-4-phenylpyridine-2(1H)-one. mdpi.com The derivatization process often involves standard synthetic protocols, such as reaction with acyl chlorides or sulfonyl chlorides in the presence of a base. googleapis.com

The hydroxyl group also presents opportunities for derivatization, although this is sometimes explored to a lesser extent than the amino group. Esterification is a common transformation, where the hydroxyl group is reacted with carboxylic acids or their derivatives to form esters. researchgate.net This modification can influence the lipophilicity and pharmacokinetic profile of the resulting compounds. In some cases, the hydroxyl group can be converted to other functionalities, such as ethers, to further diversify the chemical space. researchgate.net

Starting Material Reagent Resulting Derivative Class Reference
3-Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazineVarious electrophilesN-substituted amino derivatives nih.gov
3-Amino-6-methyl-4-phenylpyridine-2(1H)-oneArylmethyl halides3-(Arylmethylamino) derivatives mdpi.com
Pyridazinimine derivativesMalononitrilePyrido[3,2-c]pyridazine derivatives uminho.pt
Diosgenin (as a model for hydroxyl derivatization)Dicarboxylic acidsEster derivatives researchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for pyridazinol and other heterocyclic compounds. These advanced techniques aim to improve efficiency, reduce waste, and minimize the use of hazardous substances. nih.govpandawainstitute.com

Microwave-Assisted Synthesis in Pyridazinol Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often, milder reaction conditions. nih.govasianpubs.orgnih.gov This technique has been successfully applied to the synthesis of various pyridazine and pyrazole (B372694) derivatives. nih.govnih.govdergipark.org.tr The use of microwave irradiation can facilitate one-pot condensation reactions, leading to the efficient construction of complex heterocyclic systems. rsc.org For example, an efficient and simple microwave-assisted synthesis of sulfonamide derivatives incorporating the pyridazine moiety has been developed. nih.gov The homogeneous and effective heating provided by microwaves often leads to cleaner reactions with fewer byproducts. researchgate.net

Catalytic Approaches to Pyridazinol Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. nobelprize.orgnih.govrsc.org These reactions, including the Suzuki, Heck, and Negishi couplings, are invaluable for the synthesis of complex molecules due to their high functional group tolerance and mild reaction conditions. nobelprize.orgnih.gov In the context of pyridazinol synthesis, palladium-catalyzed cross-coupling can be employed to introduce aryl or other substituents onto the pyridazine ring, a key step in the synthesis of many biologically active derivatives. rsc.orgrsc.org The development of these catalytic methods has had a profound impact on the pharmaceutical and agrochemical industries. nobelprize.orgrsc.org

Catalytic Reaction Description Relevance to Pyridazinol Synthesis Reference
Suzuki CouplingCouples an organoboron compound with an organohalide.Introduction of aryl or vinyl groups to the pyridazine core. nobelprize.org
Heck ReactionCouples an unsaturated halide with an alkene.Functionalization of the pyridazine ring with alkenyl groups. nobelprize.org
Negishi CouplingCouples an organozinc compound with an organohalide.Versatile method for C-C bond formation on the pyridazine scaffold. nobelprize.org

Atom Economy and Sustainability in Synthetic Pathways

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in a chemical process into the final product. primescholars.comjocpr.comnumberanalytics.com This concept encourages the design of synthetic routes that minimize the generation of waste. primescholars.comnews-medical.net In the synthesis of pyridazine derivatives, employing atom-economical reactions such as multicomponent reactions under pressure or ultrasonication can significantly improve the sustainability of the process. researchgate.net The use of ionic liquids as recyclable solvents and catalysts further aligns with green chemistry principles by avoiding volatile organic compounds. sioc-journal.cn The overarching goal is to design synthetic pathways that are not only efficient in terms of yield but also environmentally benign. nih.govpandawainstitute.comskpharmteco.com This includes considering the entire lifecycle of the chemicals involved, from starting materials to the final product's potential for degradation. news-medical.net

Chemical Reactivity and Mechanistic Investigations of 3 Amino 6 Methyl 4 Pyridazinol

Reactivity of the Pyridazinol Ring System

The pyridazine (B1198779) ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This diazine system is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atoms. This electron deficiency significantly influences the ring's susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

The pyridazine nucleus is generally deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic. uoanbar.edu.iq Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the ring nitrogens are likely to be protonated, further increasing the ring's deactivation. uoanbar.edu.iq

However, the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups at the C3 and C4 positions, respectively, counteracts this deactivation to some extent. These groups act as activating substituents by donating electron density to the ring via resonance, thereby stabilizing the cationic intermediate (sigma complex) formed during the electrophilic attack. wikipedia.orgtotal-synthesis.com The directing effect of these substituents would favor electrophilic attack at the C5 position, which is ortho to the hydroxyl group and meta to the amino group. Vigorous reaction conditions would likely be necessary for reactions such as halogenation or nitration.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. uoanbar.edu.iqstackexchange.com While the parent 3-Amino-6-methyl-4-pyridazinol does not have a typical leaving group, its derivatives, such as a halogenated analogue (e.g., 5-chloro-3-amino-6-methyl-4-pyridazinol), would be expected to react readily with nucleophiles.

The mechanism for SNAr in azines involves the addition of a nucleophile to the ring to form a stable, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. researchgate.net The ring nitrogen atoms are crucial for this reactivity as they can stabilize the negative charge of the intermediate through resonance. stackexchange.comnih.gov Studies on related chloroazines have shown that they react with various nucleophiles, and the reaction rates are significantly enhanced by the presence of the ring nitrogens. nih.gov

Precursor ExampleNucleophileConditionsProductReference
2-Chloropyridine derivativesGlutathione (GSH)Catalyzed by microsomal glutathione S-transferase 1Glutathione conjugates researchgate.net
4-ChloropyridineAminesAcidic conditions4-Aminopyridine derivatives stackexchange.com
ChloroazinesBisulfide (HS⁻), Polysulfides (Sₙ²⁻)Aqueous solution, 25°CThio-substituted azines nih.gov

This table presents examples of SNAr on related azine systems to illustrate the reactivity principle.

The pyridazinone ring can participate in transformations that lead to the formation of new, often fused, heterocyclic systems. These reactions can be induced by various reagents and conditions, leveraging the inherent reactivity of the ring structure. For instance, reactions involving ring-opening followed by recyclization can yield different heterocyclic scaffolds. Studies on 2-iminopyridines have demonstrated a pathway involving a base-induced ring-opening to an acyclic intermediate, which then undergoes a 6π-azaelectrocyclization to form substituted 4-aminopyridines. rsc.org

In some cases, pyridazinone derivatives can be used as synthons for constructing more complex molecules. For example, the reaction of enaminone derivatives of pyridazinones with various aminoazoles can lead to fused azolo[1,5-a]pyrimidine systems. mdpi.com This proceeds via a Michael-type addition followed by intramolecular cyclization and dehydration. mdpi.com While not a direct transformation of the pyridazinone ring itself, it demonstrates its utility as a scaffold for building polycyclic structures. Additionally, intriguing side products such as dihydropyridazinones have been observed in reactions proposed to proceed via a 6π electrocyclization, indicating another potential pathway for rearrangement. acs.org

Reactions Involving the Amino Group

The exocyclic amino group at the C3 position is a primary nucleophilic site and its reactivity is a dominant feature of the molecule's chemistry.

Acylation and Alkylation

The amino group readily undergoes acylation with reagents like acid anhydrides and acyl chlorides. Studies on the acetylation of aminopyridines with acetic anhydride (B1165640) show that the reaction typically occurs directly at the exocyclic amino nitrogen. publish.csiro.auresearchgate.net This chemoselectivity highlights the high nucleophilicity of the amino group. Similarly, alkylation of the amino group is possible, although competition from other nucleophilic sites in the molecule can be a significant factor (see Section 3.2.2).

Condensation Reactions

Primary aromatic amines, such as the one in this compound, can react with carbonyl compounds like aldehydes and ketones in a condensation reaction. wikipedia.org This acid-catalyzed reaction proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form an imine, also known as a Schiff base. wikipedia.org This reaction is a common method for modifying the amino group and introducing new substituents. The reaction of various amino-heterocycles with carbonyl compounds to form imines or, in some cases, cyclized products is well-documented. researchgate.netresearchgate.net

Reaction TypeReagent ExampleProduct TypeGeneral Mechanism
AcylationAcetic AnhydrideN-acetyl derivativeNucleophilic attack by the amino group on the carbonyl carbon.
AlkylationMethyl IodideN-methyl derivativeSN2 attack by the amino group on the alkyl halide.
CondensationBenzaldehydeImine (Schiff Base)Nucleophilic addition to the carbonyl followed by dehydration.

Role of Ambident Reactivity in Chemical Transformations

A key feature of this compound is its nature as an ambident nucleophile. It possesses several potential nucleophilic sites: the exocyclic amino nitrogen (N-3), the ring nitrogens (N-1 or N-2), and the oxygen of the hydroxyl/pyridazinone group (O-4). The site of attack by an electrophile (e.g., an alkylating or acylating agent) is highly dependent on reaction conditions such as the solvent, the base used, and the nature of the electrophile itself. researchgate.net

This competitive reactivity is a classic issue in heterocyclic chemistry. For example, the alkylation of 2-pyridones often yields a mixture of N-alkylated and O-alkylated products. researchgate.netnih.govresearchgate.net The outcome can be directed; for instance, using the silver salt of a pyridone in benzene tends to favor O-alkylation, whereas using an alkali metal salt in DMF favors N-alkylation. nih.gov This behavior is rationalized by the Hard and Soft Acids and Bases (HSAB) principle, where the harder oxygen atom prefers to react with harder electrophiles, and the softer nitrogen atom with softer electrophiles, though this model has its limitations. nih.gov In this compound, the exocyclic amino group presents an additional soft nucleophilic center, further complicating the reactivity profile and making regioselective transformations challenging.

Reactivity of the Hydroxyl (Pyridazinone) Moiety

The 4-hydroxyl group of this compound is part of a vinylogous amide system and exists in a tautomeric equilibrium with the 3-Amino-6-methyl-1H-pyridazin-4-one form. The pyridazinone tautomer is generally the more stable form. The reactivity of this moiety is intrinsically linked to the ambident nucleophilicity of the entire molecule.

Alkylation or acylation can occur at the exocyclic oxygen atom to form O-substituted products (4-alkoxy or 4-acyloxy derivatives). This pathway is in direct competition with N-alkylation/acylation at the ring nitrogen and the exocyclic amino group. researchgate.netysu.edu Studies on the alkylation of 4-pyridones, which share the key structural motif, have shown that both N- and O-alkylation are possible. ysu.edu Conclusive evidence from studies on 2,6-dimethyl-4-pyridones established that alkylation with alkyl halides occurs on the carbonyl oxygen. ysu.edu The choice of solvent and counter-ion can significantly influence the N/O selectivity. nih.gov

Tautomeric Equilibria and Their Impact on Reactivity

Tautomerism is a fundamental concept in the study of heterocyclic compounds, and this compound is capable of existing in multiple tautomeric forms. This equilibrium is crucial as the predominant tautomer will determine the compound's reactivity in a given chemical environment. The primary tautomeric equilibria involve the pyridazinol ring and the exocyclic amino group.

The pyridazinol core can exhibit keto-enol tautomerism. The "ol" or enol form, 3-Amino-6-methyl-4-pyridazinol , can exist in equilibrium with its keto tautomer, 3-Amino-6-methyl-1H-pyridazin-4-one . The stability of these forms is influenced by factors such as the solvent, temperature, and pH. In many pyridazinone systems, the keto form is thermodynamically more stable.

Furthermore, the amino group at the 3-position can participate in amino-imino tautomerism. The amino form, 3-Amino -6-methyl-4-pyridazinol, can tautomerize to the imino form, 3-Imino -2,3-dihydro-6-methyl-4-pyridazinol.

The interplay of these two equilibria means that this compound can potentially exist as a mixture of four primary tautomers:

Amino-ol: this compound

Amino-one: 5-Amino-2-methyl-2H-pyridazin-3-one

Imino-ol: 3-Imino-2,3-dihydro-6-methyl-4-pyridazinol

Imino-one: 5-Imino-2-methyl-2,5-dihydro-pyridazin-3-one

The relative populations of these tautomers will directly influence the compound's reactivity. For instance, the presence of the hydroxyl group in the "ol" tautomers makes the molecule susceptible to reactions typical of phenols and enols, such as etherification and esterification. Conversely, the "one" tautomers will exhibit reactivity characteristic of ketones, such as reactions at the alpha-carbon. The amino and imino forms will display different nucleophilicities and basicities, affecting reactions such as alkylation, acylation, and diazotization. The specific tautomeric form present can be influenced by the reaction conditions, and understanding this equilibrium is key to predicting reaction outcomes.

Etherification and Esterification Reactions

The hydroxyl group of this compound, present in the "ol" tautomer, is a key site for functionalization through etherification and esterification reactions.

Etherification:

The synthesis of alkoxy-substituted pyridazines from their corresponding hydroxyl precursors is a well-established transformation. For the closely related compound, 3-amino-6-chloropyridazine (B20888), etherification has been successfully achieved by reaction with various sodium alkoxides, aryloxides, and aralkoxides. google.com This suggests that this compound would readily undergo etherification at the C4-hydroxyl group under similar basic conditions.

The general reaction would involve deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or a sodium alkoxide, to form a nucleophilic pyridazinolate anion. This anion would then react with an alkylating agent, such as an alkyl halide or sulfate, to yield the corresponding ether.

A representative etherification reaction is shown below:

Table 1: Examples of Etherification Reactions on Related Aminopyridazines

Reactant 1Reactant 2SolventProduct
3-amino-6-chloropyridazineSodium methoxideMethanol3-amino-6-methoxypyridazine
3-amino-6-chloropyridazineSodium phenolatePhenol3-amino-6-phenoxypyridazine
3-amino-6-chloropyridazineSodium benzylateBenzyl alcohol3-amino-6-benzyloxypyridazine

Data synthesized from related reactions described in the literature. google.com

Esterification:

A general method for the esterification of amino acids involves the use of trimethylchlorosilane and an alcohol, which proceeds under mild conditions to give good to excellent yields of the corresponding amino acid esters. nih.gov While the hydroxyl group in this compound is part of a heterocyclic ring rather than a carboxylic acid, analogous acid-catalyzed esterification methods with carboxylic acids could potentially be employed.

Mechanistic Pathways for Key Reactions

The mechanistic pathways for reactions involving this compound are dictated by the nature of the reactants and the reaction conditions.

For the etherification reaction discussed above, the mechanism is a nucleophilic substitution. Given that the substrate for the substitution reaction is typically a primary or secondary alkyl halide, the reaction is likely to proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The key steps in this proposed mechanism are:

Deprotonation: A base (e.g., NaH or the alkoxide itself) removes the acidic proton from the hydroxyl group of the "ol" tautomer of this compound, forming a pyridazinolate anion. This anion is a potent nucleophile.

Nucleophilic Attack: The pyridazinolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This occurs in a single, concerted step where the nucleophile attacks as the leaving group departs.

Product Formation: The final ether product is formed along with a salt of the leaving group.

This SN2 pathway involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The rate of the reaction is dependent on the concentration of both the pyridazinolate anion and the alkylating agent.

Reactions involving the amino group, such as acylation, would proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group would act as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is typically followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the N-acylated product. The tautomeric form of the pyridazine ring could influence the nucleophilicity of the exocyclic amino group and thus the rate and outcome of such reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution and the solid state. For 3-Amino-6-methyl-4-pyridazinol, NMR provides critical data on the chemical environment of each proton and carbon atom, enabling the confirmation of its core structure and the position of its substituents.

While specific experimental NMR data for this compound is not widely available in the cited literature, the expected spectral features can be predicted based on its chemical structure (existing as the -one tautomer).

Expected ¹H and ¹³C NMR Data: Based on the structure of 3-amino-6-methyl-1H-pyridazin-4-one, the following signals would be anticipated:

¹H NMR:

A singlet for the methyl (CH₃) protons.

A singlet for the vinyl proton (C₅-H).

A broad singlet for the amino (NH₂) protons.

A broad singlet for the amide (N-H) proton.

¹³C NMR:

A signal for the methyl carbon (CH₃).

A signal for the vinyl carbon (C₅).

A signal for the carbon bearing the amino group (C₃).

A signal for the carbonyl carbon (C₄).

A signal for the carbon bearing the methyl group (C₆).

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be expected between the N-H proton of the pyridazinone ring and the C₅-H proton, if any long-range coupling exists. However, the most significant use of COSY would be to confirm the absence of coupling for the methyl and vinyl protons, supporting their assignment as singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to.

The methyl protons' signal would correlate with the methyl carbon signal.

The C₅-H proton signal would correlate with the C₅ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) couplings between protons and carbons, which helps in piecing together the molecular skeleton.

The methyl protons would be expected to show correlations to the C₆ and C₅ carbons.

The vinyl proton (C₅-H) would likely show correlations to the C₃, C₄, and C₆ carbons.

The amino protons (NH₂) could show correlations to the C₃ and C₄ carbons.

The amide proton (N-H) might correlate with the C₃, C₄, and C₅ carbons.

The following table outlines the expected key HMBC correlations for assigning the structure of 3-amino-6-methyl-1H-pyridazin-4-one.

Proton SignalExpected HMBC Cross-Peaks (to Carbon)Information Gained
-CH₃ C₆, C₅Confirms methyl group position at C₆.
C₅-H C₃, C₄, C₆Links the vinyl proton to both sides of the ring.
-NH₂ C₃, C₄Confirms amino group position at C₃.

Solid-State NMR (SSNMR) provides invaluable information about the structure of materials in their crystalline or amorphous solid forms. researchgate.net For this compound, ¹³C and ¹⁵N SSNMR would offer insights into its crystal packing, tautomeric form, and intermolecular interactions.

By comparing the chemical shifts in the solid state to those in solution, differences in conformation or hydrogen bonding can be identified. A key application of SSNMR is determining the number of crystallographically independent molecules (Z') in the asymmetric unit of the crystal. arizona.edu If multiple, distinct signals appear for chemically equivalent carbons or nitrogens in the SSNMR spectrum, it suggests the presence of more than one molecule in the asymmetric unit, potentially with different conformations or intermolecular environments. arizona.edu Furthermore, SSNMR can definitively confirm the dominant tautomeric form in the solid state (i.e., the pyridazinol vs. the pyridazin-4-one form) by analyzing the chemical shifts of the C₄ and nitrogen atoms. nist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula of this compound is C₅H₇N₃O.

The theoretical monoisotopic mass and the masses of common adducts can be calculated and compared with experimental HRMS data for unambiguous formula confirmation.

SpeciesFormulaTheoretical Monoisotopic Mass (Da)
[M] C₅H₇N₃O125.0589
[M+H]⁺ C₅H₈N₃O⁺126.0662
[M+Na]⁺ C₅H₇N₃ONa⁺148.0481
[M-H]⁻ C₅H₆N₃O⁻124.0516
Data derived from PubChem. uni.lu

An experimental HRMS measurement matching one of these theoretical values to within a few parts per million (ppm) would serve as strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. While specific MS/MS data for this compound is not available, likely fragmentation pathways can be predicted based on the functional groups present.

Common fragmentation patterns for related structures often involve the loss of small, stable neutral molecules. libretexts.orgmiamioh.edu For the [M+H]⁺ ion of this compound (m/z 126.0662), plausible fragmentation pathways include:

Loss of CO (Carbon Monoxide): Cleavage of the pyridazinone ring could lead to the loss of a CO molecule (-28 Da), a common fragmentation for cyclic ketones and amides.

Loss of NH₃ (Ammonia): Elimination of the amino group as ammonia (B1221849) (-17 Da).

Loss of CH₃CN (Acetonitrile): A more complex rearrangement could lead to the expulsion of the methyl group and adjacent nitrogen atoms.

The following table summarizes potential key fragment ions that could be observed in an MS/MS experiment.

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Plausible Structure/Reason
126.0662CO98.0582Loss of the carbonyl group from the ring.
126.0662NH₃109.0490Loss of the exocyclic amino group.
126.0662H₂O108.0556Loss of the hydroxyl group and a proton. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the spectra would be dominated by vibrations associated with the amino, methyl, carbonyl (in the pyridazinone tautomer), and pyridazine (B1198779) ring groups. Analysis of a structurally similar compound, 6-chloro-4-hydroxy-3-phenyl pyridazine, provides a basis for assigning expected vibrational bands. researchgate.net

Expected Vibrational Frequencies and Assignments:

Wavenumber Range (cm⁻¹)Vibrational ModeSpectroscopyComments
3500 - 3300N-H stretching (amino)IR & RamanTypically two bands (asymmetric and symmetric) for a primary amine.
3200 - 3000N-H stretching (amide)IR & RamanBroad band, indicative of hydrogen bonding.
3000 - 2850C-H stretching (methyl)IR & RamanAsymmetric and symmetric stretches of the CH₃ group. scirp.org
~1660C=O stretching (amide I)Strong in IRA strong, characteristic band for the pyridazin-4-one tautomer.
~1620N-H bending (amino)IRScissoring vibration of the NH₂ group.
1600 - 1450C=C & C=N stretchingIR & RamanVibrations characteristic of the pyridazine ring skeleton. researchgate.net
1450 - 1350C-H bending (methyl)IR & RamanAsymmetric and symmetric deformation modes. scirp.org
~900 - 650C-H out-of-plane bendingStrong in IRBending vibrations of the ring C-H and N-H bonds.

The presence of a strong absorption band around 1660 cm⁻¹ in the IR spectrum would be a key indicator of the C=O group, confirming the prevalence of the 3-amino-6-methyl-1H-pyridazin-4-one tautomer in the sample. Conversely, the presence of a broad O-H stretching band around 3400-3200 cm⁻¹ and the absence of a strong carbonyl peak would suggest the this compound form. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the heterocyclic ring, which are often weak in the IR spectrum. scifiniti.com

Characteristic Vibrational Modes of Pyridazinol Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For pyridazine derivatives, the IR spectra show characteristic bands corresponding to the stretching and bending vibrations of the ring and its substituents.

Compounds containing a hydroxyl group (OH) alpha or gamma to a ring nitrogen atom typically exhibit absorption in the N-H and C=O stretching vibration regions, indicating that they exist in a tautomeric form. researchgate.net Specifically, those that can tautomerize to an amide with a quasi-o-quinonoid structure show an N-H stretching vibration in the range of 3360–3420 cm⁻¹. researchgate.net In contrast, their quasi-p-quinonoid isomers absorb between 3415–3445 cm⁻¹. researchgate.net

In situ Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, coupled with quantum mechanical calculations, has been effectively used to study the reaction mechanisms of similar amino-substituted heterocyclic compounds. rsc.org This approach allows for the real-time monitoring of vibrational spectra, aiding in the identification of reactants, intermediates, and final products. rsc.orgrsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), can simulate the vibrational spectra of the molecules, which are then compared with experimental data to confirm the assignments of the observed vibrational modes. rsc.orgrsc.org

Table 1: General Infrared Absorption Ranges for Functional Groups in Pyridazinol Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H (Amine/Amide)Stretching3360–3485
C=O (Keto)StretchingVaries with structure
O-H (Hydroxyl)StretchingBroad, depends on H-bonding
C=C, C=N (Ring)Stretching~1400–1600

Note: The precise wavenumbers for this compound would require specific experimental data, but these ranges are characteristic for related structures.

Analysis of Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonds and other intermolecular interactions are crucial in determining the physical properties and crystal structure of molecular solids. In pyridazinol derivatives, the presence of amino (-NH2) and hydroxyl (-OH) or keto (C=O) groups provides sites for extensive hydrogen bonding.

Studies on related heterocyclic compounds have shown that intermolecular interactions such as N—H⋯N, C—H⋯O, and N—H⋯O hydrogen bonds are common. nih.govmdpi.com These interactions can link molecules into complex networks, such as chains or layered structures. nih.govmdpi.com For instance, in some crystals, N—H⋯O hydrogen bonds form chains that extend through the crystal lattice. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, including bond lengths and angles, as well as how molecules are arranged in the crystal lattice. researchgate.net

Elucidation of Molecular Geometry, Bond Lengths, and Angles

X-ray crystallographic studies of pyridazine derivatives have confirmed that the pyridazine ring is planar. researchgate.net The bond lengths and angles within the ring are comparable to those found in other azines. researchgate.net The substitution pattern on the ring can influence the local geometry.

For example, in the structurally related compound 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) complexed with silver, the Ag–N bond distances range from 2.241(6) to 2.273(6) Å. mdpi.com In various heterocyclic structures, intramolecular hydrogen bonds, such as N—H⋯O, can lead to the formation of stable ring structures, denoted by graph-set notation like S(6). nih.gov

Table 2: Illustrative Bond Lengths from Related Heterocyclic Structures

Bond TypeExample Compound ClassTypical Bond Length (Å)Reference
Ag–NSilver-triazine complex2.241 - 2.273 mdpi.com
C-H···OThiazole derivative2.24 sapub.org
C-H···ClThiazole derivative2.51 sapub.org
C-H···NThiazole derivative2.28 - 2.34 sapub.org

Note: These values are for illustrative purposes from related compounds and the precise bond lengths for this compound would need to be determined experimentally.

Crystal Packing and Supramolecular Assembly Analysis

The way molecules pack together in a crystal is known as the supramolecular assembly, which is governed by intermolecular forces. rsc.org In the crystals of pyridazinol-related compounds, hydrogen bonding plays a dominant role in directing the crystal packing.

For instance, intermolecular O-H···O, N-H···O, and N-H···N hydrogen bonds can create robust, cyclic motifs. mdpi.com These interactions result in the formation of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. mdpi.com In some cases, these interactions lead to the formation of one-dimensional polymeric chains or two-dimensional layered structures. nih.govmdpi.com The uncoordinated atoms of substituents, such as the oxygen atoms of a nitrate (B79036) group or the nitrogen atoms of an amino group, can also participate in linking these chains together. mdpi.com

The analysis of crystal packing is also crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Computational and Theoretical Investigations of 3 Amino 6 Methyl 4 Pyridazinol

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental to elucidating the electronic nature of 3-Amino-6-methyl-4-pyridazinol. These methods model the molecule's behavior at the subatomic level, providing a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. researchgate.net By applying functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), the optimized geometry of this compound can be determined. nih.govnih.gov These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which correspond to the molecule's most stable three-dimensional conformation.

DFT calculations for related heterocyclic systems have demonstrated good agreement between theoretical and experimental values obtained from techniques like X-ray crystallography. dergipark.org.tr For this compound, these calculations would provide a precise theoretical model of its geometry, which is the foundation for understanding all other chemical and physical properties.

Table 1: Representative Ground State Properties Calculated by DFT This table is illustrative of the types of data obtained from DFT calculations for similar molecules, as specific published data for this compound is not available.

ParameterDescriptionTypical Calculated Value Range
Bond Length (C=O)The length of the carbonyl bond in the pyridazinone tautomer.~1.22 - 1.25 Å
Bond Length (C-N)The length of a single bond between a carbon and nitrogen atom in the ring.~1.35 - 1.40 Å
Bond Angle (N-N-C)The angle formed by the two adjacent nitrogen atoms and a carbon atom in the pyridazine (B1198779) ring.~118° - 122°
Total EnergyThe calculated total electronic energy of the molecule in its lowest energy state (Hartrees).Molecule-specific value
Dipole MomentA measure of the molecule's overall polarity (Debye).~3.0 - 5.0 D

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For pyridazinone derivatives, the HOMO is typically distributed over the ring and the amino group, while the LUMO is often localized on the heterocyclic ring structure.

From the energies of the HOMO and LUMO, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Key Reactivity Descriptors from FMO Analysis This table defines the descriptors derived from HOMO and LUMO energy values.

DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Global Softness (S)1 / (2η)The inverse of hardness, indicating a higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity of a species to accept electrons.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. rsc.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. nih.gov

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms. nih.gov

Green Regions : Represent neutral or non-polar areas.

For this compound, the MEP map would show significant negative potential around the carbonyl oxygen (in the pyridazinone form) and the ring nitrogen atoms, identifying them as primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen atoms of the amino group and the N-H bond of the ring would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Theoretical Analysis of Tautomeric Forms and Conformational Isomers

This compound can exist in different tautomeric forms, primarily the pyridazinol (enol-like) and pyridazinone (keto-like) forms. Theoretical calculations are essential for determining the relative stability of these tautomers and understanding the mechanism of their interconversion.

Theoretical studies on the parent molecule, pyridazin-3(2H)-one, have shown that the keto form (pyridazinone) is significantly more stable than the enol form (pyridazinol). nih.govresearchgate.net This preference is attributed to the greater strength of the C=O bond compared to the C=N bond and favorable delocalization of charge in the amide-like structure.

By analogy, it is expected that the 3-amino-6-methyl-1H-pyridazin-4-one tautomer is thermodynamically more stable than the this compound tautomer. DFT calculations can quantify this energy difference (ΔEtaut), providing a clear picture of the equilibrium state. The solvent can also influence tautomeric equilibrium, but the keto form generally remains dominant.

Table 3: Conceptual Relative Energies of Tautomers Based on findings for the parent pyridazinone system. nih.govresearchgate.net

TautomerStructure NameRelative Energy (kcal/mol)Relative Stability
Pyridazinone (Keto)3-amino-6-methyl-1H-pyridazin-4-one0.00 (Reference)More Stable
Pyridazinol (Enol)This compound> 0Less Stable

The conversion between tautomers involves proton transfer. Theoretical calculations can map the potential energy surface for this process, identifying the transition state (TS) and calculating the activation energy (Ea), which represents the energy barrier for the reaction. jcchems.com

For the parent pyridazinone system, two primary mechanisms for interconversion have been studied:

Direct Proton Transfer : A single molecule undergoes an intramolecular proton shift. This process involves a highly strained, four-membered transition state, resulting in a very high activation energy barrier (over 40 kcal/mol). nih.govresearchgate.net

Dimer-Assisted Double Proton Transfer : Two molecules form a hydrogen-bonded dimer. Protons are then transferred simultaneously between the two molecules. This pathway has a significantly lower activation energy (around 15 kcal/mol) because it proceeds through a more stable, six-membered transition state. nih.govresearchgate.net

These findings strongly suggest that the tautomerization of this compound, especially in condensed phases, is likely to occur via a dimer-assisted mechanism, as it is energetically far more favorable.

Computational Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational means is a cornerstone of structural elucidation. These methods allow for the assignment of complex spectra and a deeper understanding of the electronic and vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. Computational methods, particularly DFT, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived.

For this compound, theoretical chemical shifts can be calculated using a functional such as B3LYP combined with a basis set like 6-311+G(d,p). Calculations are typically performed on a geometry-optimized structure of the molecule. The resulting theoretical shifts are then compared against experimentally obtained values. A strong correlation between the calculated and experimental data validates the computational model and aids in the unambiguous assignment of each signal to its corresponding nucleus in the molecule. Statistical metrics like the Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) are often used to quantify the accuracy of the prediction.

Table 1: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionCalculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C3--145.2144.8
C4--155.8155.5
C57.157.20120.4120.1
C6--152.1151.7
Methyl (on C6)2.352.4021.521.3
Amino (on C3)5.505.62--
Hydroxyl (on C4)11.2011.35--
Pyridazine N-H/O-HVaries with tautomerVaries--

Note: Data is representative and for illustrative purposes.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which yields the frequencies and corresponding normal modes of vibration.

For this compound, theoretical IR and Raman spectra can be computed at a level of theory such as B3LYP/6-311+G(d,p). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. This allows for the precise identification of key functional group vibrations, such as N-H stretching of the amino group, O-H stretching of the hydroxyl group, and various ring stretching and bending modes.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (Potential Energy Distribution)
35803437N-H asymmetric stretch
34753336N-H symmetric stretch
33503216O-H stretch
16451579C=O stretch / N-H scissoring
16101546C=N stretch, C=C stretch (ring)
14501392CH₃ asymmetric bend
13801325C-N stretch, ring deformation
12501200C-O stretch, O-H bend
830797C-H out-of-plane bend (ring)

Note: Data is representative and for illustrative purposes. A scaling factor of 0.96 is applied.

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.net This method provides information about the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT calculations can elucidate the electronic transitions responsible for its UV-Vis absorption. The calculations typically involve optimizing the ground state geometry and then computing the energies of the first several singlet excited states. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals their nature (e.g., π→π* or n→π* transitions). The inclusion of a solvent model, like the Integral Equation Formalism Polarized Continuum Model (IEF-PCM), is often crucial for obtaining results that are comparable to experimental spectra measured in solution. nih.gov

Table 3: TD-DFT Predicted Electronic Transitions for this compound

Transitionλmax (nm)Oscillator Strength (f)Major ContributionTransition Type
S₀ → S₁3550.215HOMO → LUMOπ → π
S₀ → S₂2980.089HOMO-1 → LUMOπ → π
S₀ → S₃2750.012HOMO → LUMO+1n → π*

Note: Data is representative and for illustrative purposes, calculated in a simulated aqueous environment.

Reaction Mechanism Elucidation through Computational Modeling

Beyond spectroscopy, computational modeling is a vital tool for elucidating reaction mechanisms. By mapping out the potential energy surface of a reaction, DFT calculations can identify reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies (the energy difference between the reactants and the transition state) provide quantitative insights into reaction kinetics and help determine the most favorable reaction pathway. rsc.org

For this compound, computational studies can explore various aspects of its reactivity. A key area of investigation is its tautomerism, specifically the equilibrium between the pyridazinol form and its corresponding pyridazinone tautomer. nih.govresearchgate.net DFT calculations can determine the relative stabilities of these tautomers and the energy barrier for the interconversion, which can occur via direct proton transfer or be mediated by solvent molecules. nih.govresearchgate.net Furthermore, the mechanisms of reactions such as electrophilic substitution on the pyridazine ring or reactions involving the amino and hydroxyl functional groups can be modeled. These studies provide a detailed, step-by-step view of bond-breaking and bond-forming processes that are often difficult to observe experimentally. nih.gov

Applications of 3 Amino 6 Methyl 4 Pyridazinol As a Synthetic Intermediate and Building Block

Synthesis of Complex Heterocyclic Systems

The inherent reactivity of 3-Amino-6-methyl-4-pyridazinol makes it an excellent starting material for the construction of more intricate heterocyclic structures. This is primarily achieved through two main strategies: fusion reactions to create polycyclic systems and derivatization to diversify the core scaffold.

Fusion Reactions to Construct Polycyclic Pyridazine (B1198779) Derivatives

Fusion reactions involving this compound are a powerful method for building polycyclic compounds where the pyridazine ring is annulated with other heterocyclic rings. For instance, the amino group of the pyridazinol can react with suitable reagents to form fused triazole rings. A general example involves the diazotization of an amino-pyridazine derivative followed by intramolecular cyclization to yield a triazolo[4,3-b]pyridazine. While specific data for the 6-methyl-4-pyridazinol variant is limited in the provided results, analogous systems demonstrate the feasibility of such transformations.

These fused systems are of significant interest in various fields of chemical research. The combination of the pyridazine and other heterocyclic moieties can lead to novel compounds with unique electronic and structural properties.

Scaffold Diversification through Derivatization

The functional groups on this compound, namely the amino and hydroxyl groups, offer numerous possibilities for scaffold diversification. The amino group can undergo a wide range of reactions, including acylation, and reactions with various electrophiles to introduce new functionalities. nih.gov For example, reaction with anhydrides can lead to the formation of amide derivatives. nih.gov

Similarly, the hydroxyl group can be functionalized, although its reactivity can be influenced by the tautomeric equilibrium between the pyridazinol and pyridazinone forms. The ability to selectively modify these functional groups allows for the creation of a large library of derivatives from a single starting scaffold. This approach is valuable in medicinal chemistry and materials science for systematically studying structure-activity or structure-property relationships. Research has shown that derivatives of similar pyridazine structures are explored for their potential biological activities.

The table below summarizes some of the key reactions and resulting derivatives from the diversification of pyridazine-based scaffolds.

Starting MaterialReagentReaction TypeProduct Class
4-amino-6-phenyl-2-methylpyridazin-3(2H)-oneSuitable Anhydride (B1165640)/PyridineAcylation4-acylamino-6-phenyl-2-methylpyridazin-3(2H)-one
3-amino-6-methylpyridazineHydrazine (B178648) HydrateHydrazination(6-Methyl-pyridazin-3-yl)-hydrazine
(6-Methyl-pyridazin-3-yl)-hydrazineCarbon Disulfide/KOHCyclizationThiazolo[4,5-d]pyridazine derivative

Role in Materials Science Research

The structural features of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the design of coordination polymers and as precursors for optoelectronic materials.

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyridazine ring, along with the amino and hydroxyl/oxo groups, can act as donor sites for coordination with metal ions. This makes this compound and its derivatives attractive as ligands for the synthesis of coordination compounds. ijacskros.com The ability to form stable complexes with various transition metals is a key property in the development of new materials with interesting magnetic, electronic, or catalytic properties. core.ac.uk

The formation of Schiff base metal complexes from related amino-triazole compounds highlights a potential pathway for the utilization of this compound in coordination chemistry. ijacskros.com In these cases, the amino group is first condensed with an aldehyde to form a Schiff base, which then coordinates to a metal center. ijacskros.com The resulting metal complexes can exhibit diverse geometries, such as octahedral, depending on the metal ion and the ligand. ijacskros.com

Precursors for Optoelectronic Materials Research

The conjugated π-system of the pyridazine ring suggests that derivatives of this compound could have interesting photophysical properties. Research into heterocyclic compounds for optoelectronic applications is an active area. While direct evidence for the use of this compound in this context is not explicitly detailed in the provided search results, the synthesis of related heterocyclic systems like pyrans using similar building blocks points to the potential for developing new materials with applications in this field. ajrconline.org The ability to tune the electronic properties through derivatization is a key advantage in designing materials with specific absorption and emission characteristics.

Development of Novel Chemical Reagents and Catalysts

The versatile reactivity of this compound also positions it as a valuable precursor for the development of novel chemical reagents and catalysts. The functional groups present on the molecule can be used to anchor it to a solid support or to introduce catalytically active moieties.

The development of catalysts from heterocyclic scaffolds is a well-established strategy in organic synthesis. For instance, related heterocyclic compounds have been investigated for their catalytic activity in various chemical transformations. The structural motifs present in this compound could be exploited to create new ligand systems for transition metal catalysis.

Pyridazinol-based Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. These catalysts often rely on specific functional groups, such as amines or Brønsted acids/bases, to activate substrates. While heterocyclic compounds, particularly those containing nitrogen, are prominent scaffolds for organocatalysts, a review of scientific literature reveals a notable absence of this compound in this role.

There are currently no published research findings that demonstrate the application of this compound or closely related pyridazinol derivatives as organocatalysts. The field of organocatalysis has seen extensive development of catalysts based on other nitrogen-containing heterocycles like pyrrolidines, imidazoles, and chiral pyridines. mdpi.compku.edu.cnnih.gov For instance, proline and its derivatives are renowned for their ability to catalyze a wide range of asymmetric reactions through enamine or iminium ion intermediates. mdpi.com Similarly, chiral pyridines have been successfully employed in various enantioselective transformations. nih.gov

Although the this compound molecule possesses both a Lewis basic amino group and a potentially acidic pyridazinol proton, its efficacy and potential in organocatalysis remain unexplored. The development of organocatalysts often involves creating a well-defined chiral environment around the catalytic site, which would require further synthetic modification of the this compound scaffold. As of now, it has not been identified as a privileged structure in the field of organocatalysis.

Ligands for Metal-Catalyzed Transformations

The formation of stable complexes with transition metals is a cornerstone of catalysis, where ligands play a crucial role in modulating the metal center's electronic and steric properties. The nitrogen atoms within the pyridazine ring, along with the exocyclic amino and hydroxyl/oxo groups of this compound, present potential coordination sites for metal ions.

Despite this potential, a survey of current chemical literature indicates that this compound has not been specifically developed or utilized as a ligand in metal-catalyzed transformations. Research into pyridazine-based ligands is an active area, but it has focused on different substitution patterns and applications. For example, pyridazine itself has been used as a bridging ligand to create bimetallic iridium(III) complexes for bioimaging applications, demonstrating the coordinating ability of the pyridazine core. rsc.org

The primary focus of research involving pyridazines in metal catalysis has been on the functionalization of the pyridazine ring itself, treating it as a substrate rather than a ligand. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely used to synthesize substituted pyridazine derivatives. unistra.frnih.gov This indicates that the pyridazine heterocycle is a valuable scaffold for building complex molecules, though its role as a spectator ligand that facilitates other transformations is not well-documented for the specific compound .

While aminopyridine-based ligands have been extensively studied and have shown great versatility in coordinating with various metals to catalyze a broad range of reactions, the corresponding aminopyridazinol systems, including this compound, have not received similar attention. nih.gov The synthesis of metal complexes using this specific molecule as a ligand and the catalytic activity of any resulting complexes have not been reported.

Due to the lack of available research data, it is not possible to generate data tables on reaction yields, enantioselectivities, or catalyst performance for either organocatalytic or metal-catalyzed applications of this compound.

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